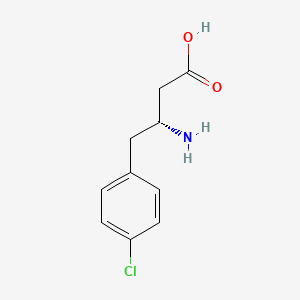

(R)-3-氨基-4-(4-氯苯基)丁酸

描述

“®-3-Amino-4-(4-chlorophenyl)butanoic acid” is a chemical compound with the molecular formula C10H12ClNO2 . It is also known as ®-Baclofen . This compound is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of ®-3-Amino-4-(4-chlorophenyl)butanoic acid is characterized by the presence of an amino group and a carboxylate residue . The molecules crystallize in a zwitterionic configuration .Physical And Chemical Properties Analysis

The compound has a molecular weight of 213.66 . It is a solid at room temperature . The compound has a flash point of 174.1°C, a boiling point of 364.3°C at 760 mmHg, and a melting point of 171-174°C .科学研究应用

医药:肌肉松弛剂和酒精依赖治疗

(R)-3-氨基-4-(4-氯苯基)丁酸,也称为巴氯芬,主要用作肌肉松弛剂。 它是一种人工γ-氨基丁酸受体激动剂,已被用于治疗肌肉痉挛 。 此外,巴氯芬已在法国被批准作为治疗酒精依赖的替代药物 。

生物化学:对映体纯药物合成

在生物化学中,巴氯芬的对映体纯形式因其治疗作用而具有重要意义,因为只有(R)-对映体介导所需的药物特性 。 这导致了合成对映体纯(R)-巴氯芬的合成路线的发展 。

药理学:非成瘾性药物开发

药理学上,(R)-巴氯芬被认为是一种非成瘾性治疗选择。 它作为人工γ-氨基丁酸受体激动剂的作用使其成为开发非成瘾性药理学治疗的关注对象 。

神经科学:γ-氨基丁酸受体激动剂研究

在神经科学中,(R)-巴氯芬作为γ-氨基丁酸受体激动剂的功能至关重要。 它经常用于研究,以了解肌肉痉挛的机制,并探索治疗相关神经系统疾病的新方法 。

有机化学:晶体工程

有机化学家利用(R)-巴氯芬在晶体工程中形成具有不同酸强度和分子尺寸的共形体的多组分晶体。 这有助于探索构象柔性和合成子通用性 。

分析化学:结构分析

分析化学家对(R)-巴氯芬的结构分析感兴趣。 该化合物基于单晶XRD的结构,没有任何共结晶物质,提供了对其两性离子构型和超分子特征的见解 。

化学工程:合成与稳定性

在化学工程中,重点是(R)-巴氯芬的合成和稳定性。 合成路线的建立及其多晶型的分析是研究的关键领域 。

材料科学:超分子化学

材料科学家研究(R)-巴氯芬的超分子化学应用。 该化合物在其晶体结构中形成强氢键和C—H Cl键的能力对于开发新材料特别感兴趣 。

作用机制

Target of Action

The primary target of ®-3-Amino-4-(4-chlorophenyl)butanoic acid, also known as ®-Baclofen, is the gamma-aminobutyric acid type B (GABA-B) receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

®-3-Amino-4-(4-chlorophenyl)butanoic acid acts as a selective agonist for the GABA-B receptor . By binding to this receptor, it enhances the receptor’s inhibitory effects, leading to hyperpolarization of neurons and a decrease in the release of excitatory neurotransmitters .

Biochemical Pathways

The activation of the GABA-B receptor by ®-3-Amino-4-(4-chlorophenyl)butanoic acid leads to the inhibition of adenylate cyclase, reducing the formation of cyclic adenosine monophosphate (cAMP). This results in decreased neuronal excitability and transmission .

Pharmacokinetics

®-3-Amino-4-(4-chlorophenyl)butanoic acid is rapidly and extensively absorbed and eliminated . Absorption may be dose-dependent, being reduced with increasing doses . It is excreted primarily by the kidney in unchanged form, and there is relatively large intersubject variation in absorption and/or elimination .

Result of Action

The molecular and cellular effects of ®-3-Amino-4-(4-chlorophenyl)butanoic acid’s action include sedation, somnolence, ataxia, and respiratory and cardiovascular depression . These effects are due to its general central nervous system depressant properties .

Action Environment

The action, efficacy, and stability of ®-3-Amino-4-(4-chlorophenyl)butanoic acid can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and bioavailability . Furthermore, the compound’s stability can be affected by factors such as temperature and pH .

安全和危害

未来方向

生化分析

Biochemical Properties

®-3-Amino-4-(4-chlorophenyl)butanoic acid functions as a GABA receptor agonist, specifically targeting the GABA_B receptors. It interacts with these receptors to modulate neurotransmission in the central nervous system. The compound binds to the GABA_B receptor subunits, leading to the activation of downstream signaling pathways that result in muscle relaxation and reduced spasticity . Additionally, ®-3-Amino-4-(4-chlorophenyl)butanoic acid forms strong hydrogen bonds and C—H Cl bonds in its crystalline structure, contributing to its stability and efficacy .

Cellular Effects

®-3-Amino-4-(4-chlorophenyl)butanoic acid exerts significant effects on various cell types and cellular processes. It influences cell signaling pathways by activating GABA_B receptors, which in turn modulate the release of neurotransmitters such as glutamate and dopamine. This modulation affects gene expression and cellular metabolism, leading to changes in cell function. The compound’s impact on cell signaling pathways is crucial for its therapeutic effects in reducing muscle spasticity and managing alcohol dependence .

Molecular Mechanism

The molecular mechanism of ®-3-Amino-4-(4-chlorophenyl)butanoic acid involves its binding to the GABA_B receptor subunits. This binding triggers conformational changes in the receptor, leading to the activation of G-proteins and subsequent inhibition of adenylate cyclase. The inhibition of adenylate cyclase reduces the production of cyclic AMP (cAMP), resulting in decreased neuronal excitability and muscle relaxation. Additionally, ®-3-Amino-4-(4-chlorophenyl)butanoic acid modulates the activity of ion channels, further contributing to its muscle relaxant properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-3-Amino-4-(4-chlorophenyl)butanoic acid have been observed to change over time. The compound exhibits stability under various conditions, maintaining its efficacy in both in vitro and in vivo studies. Long-term exposure to ®-3-Amino-4-(4-chlorophenyl)butanoic acid has shown sustained muscle relaxant effects without significant degradation. The compound’s stability and efficacy may vary depending on the experimental conditions and the duration of exposure .

Dosage Effects in Animal Models

The effects of ®-3-Amino-4-(4-chlorophenyl)butanoic acid vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces muscle spasticity and exhibits antispastic properties. At higher doses, ®-3-Amino-4-(4-chlorophenyl)butanoic acid may cause adverse effects such as sedation, respiratory depression, and hypotension. These toxic effects highlight the importance of careful dosage management in clinical applications .

Metabolic Pathways

®-3-Amino-4-(4-chlorophenyl)butanoic acid is primarily metabolized in the liver. The compound undergoes biotransformation through processes such as oxidation and conjugation, resulting in the formation of metabolites that are excreted via the kidneys. The metabolic pathways of ®-3-Amino-4-(4-chlorophenyl)butanoic acid involve enzymes such as cytochrome P450, which play a crucial role in its biotransformation and elimination .

Transport and Distribution

Within cells and tissues, ®-3-Amino-4-(4-chlorophenyl)butanoic acid is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, ®-3-Amino-4-(4-chlorophenyl)butanoic acid can accumulate in specific compartments, influencing its localization and activity. The transport and distribution of the compound are essential for its therapeutic effects and overall efficacy .

Subcellular Localization

®-3-Amino-4-(4-chlorophenyl)butanoic acid exhibits specific subcellular localization patterns that affect its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications. These localization patterns are crucial for the compound’s interaction with its target receptors and subsequent modulation of cellular processes. Understanding the subcellular localization of ®-3-Amino-4-(4-chlorophenyl)butanoic acid provides insights into its mechanism of action and therapeutic potential .

属性

IUPAC Name |

(3R)-3-amino-4-(4-chlorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYHDQUYYVDIPY-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](CC(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50420714 | |

| Record name | AG-G-57891 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

678969-21-6 | |

| Record name | AG-G-57891 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(R)-1,5-Dimethyl-4-hexenyl]-2-cyclohexene-1-one](/img/structure/B1353625.png)

![7-Methylpyrimido[4,5-b]quinolin-2-amine](/img/structure/B1353626.png)

![(6R-trans)-[[2-[(diphenylmethoxy)carbonyl]-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]triphenylphosphonium iodide](/img/structure/B1353631.png)

![Pyrazolo[1,5-a]pyridin-5-ylmethanol](/img/structure/B1353643.png)

![Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1353646.png)